molecular formula C18H23NO B14432308 N-(4-Butylphenyl)-4-methoxy-2-methylaniline CAS No. 82463-40-9

N-(4-Butylphenyl)-4-methoxy-2-methylaniline

Cat. No.: B14432308
CAS No.: 82463-40-9
M. Wt: 269.4 g/mol
InChI Key: WZSODZSYNIWDOX-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-4-methoxy-2-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a butyl group attached to the phenyl ring, a methoxy group, and a methyl group on the aniline structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-4-methoxy-2-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-butylaniline with 4-methoxy-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-4-methoxy-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-Butylphenyl)-4-methoxy-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-4-methoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to receptors or interacting with cellular membranes, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butylphenyl)-1-(4-ethoxyphenyl)methanimine
  • N-(4-Butylphenyl)-4-methoxybenzenesulfonamide

Uniqueness

N-(4-Butylphenyl)-4-methoxy-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

82463-40-9

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N-(4-butylphenyl)-4-methoxy-2-methylaniline

InChI

InChI=1S/C18H23NO/c1-4-5-6-15-7-9-16(10-8-15)19-18-12-11-17(20-3)13-14(18)2/h7-13,19H,4-6H2,1-3H3

InChI Key

WZSODZSYNIWDOX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C(C=C(C=C2)OC)C

Origin of Product

United States

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